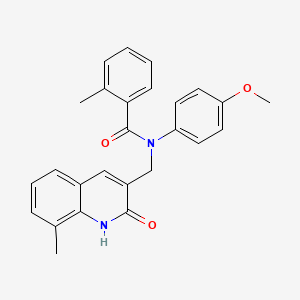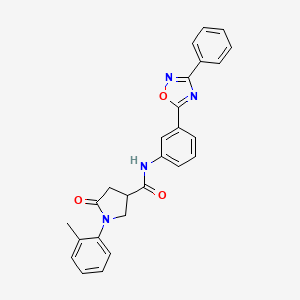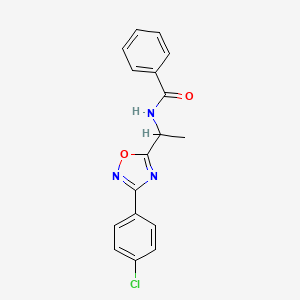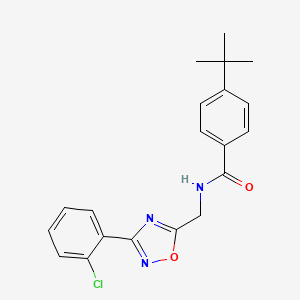
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TBOA, is a chemical compound that has been widely used in scientific research as a tool to study the function of glutamate transporters. TBOA has been shown to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.
作用机制
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide inhibits the function of glutamate transporters by binding to the substrate-binding site of the transporter, thus preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can have various effects on neuronal function. 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter but rather binds to a different site.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can have various effects on neuronal function. Increased extracellular glutamate levels can lead to excitotoxicity, which is the process by which excessive glutamate levels cause neuronal damage and death. 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been shown to enhance synaptic plasticity and long-term potentiation, which are processes that underlie learning and memory. Additionally, 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have anti-epileptic effects, which may be due to its ability to inhibit glutamate transporters.
实验室实验的优点和局限性
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several advantages as a tool for studying glutamate transporters. It is a potent and selective inhibitor of glutamate transporters, which allows researchers to study the effects of altered glutamate levels on various physiological processes. Additionally, 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to be effective in both in vitro and in vivo experiments, making it a versatile tool for studying glutamate transporters. However, there are also limitations to the use of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. Its non-competitive inhibition of glutamate transporters can make it difficult to interpret the results of experiments, as it can have indirect effects on neuronal function. Additionally, the high potency of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can make it difficult to control the extent of inhibition of glutamate transporters, which can lead to unintended effects.
未来方向
There are several future directions for the use of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in scientific research. One area of interest is the study of the role of glutamate transporters in neurological disorders such as epilepsy and Alzheimer's disease. 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have anti-epileptic effects, and further research may lead to the development of new treatments for epilepsy. Additionally, the inhibition of glutamate transporters has been implicated in the pathogenesis of Alzheimer's disease, and 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may be a useful tool for studying the role of glutamate transporters in this disease. Another area of interest is the development of new inhibitors of glutamate transporters based on the structure of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. The optimization of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide's structure may lead to the development of more potent and selective inhibitors of glutamate transporters, which could have therapeutic applications in neurological disorders.
合成方法
The synthesis of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoyl chloride with 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid to form 4-tert-butyl-N-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. This compound is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. The synthesis of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been optimized over the years to improve its yield and purity.
科学研究应用
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been widely used in scientific research as a tool to study the function of glutamate transporters. Glutamate is the most abundant excitatory neurotransmitter in the brain and plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, thus maintaining the proper balance of glutamate levels in the brain. 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to be a potent inhibitor of glutamate transporters, which allows researchers to study the effects of altered glutamate levels on various physiological processes.
属性
IUPAC Name |
4-tert-butyl-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,3)14-10-8-13(9-11-14)19(25)22-12-17-23-18(24-26-17)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTJNGDZBZXTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

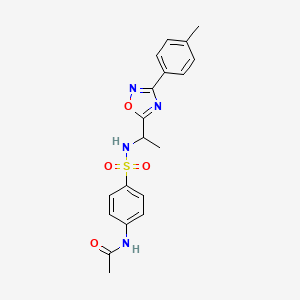
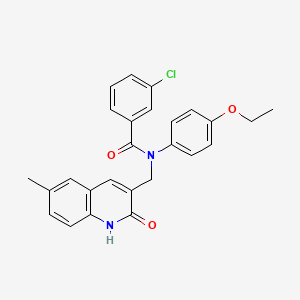
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)

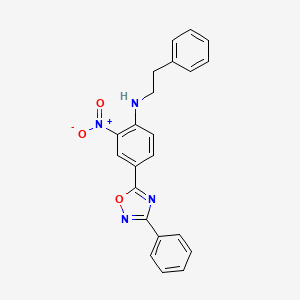
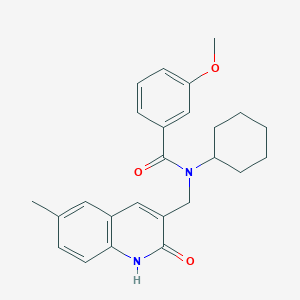
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
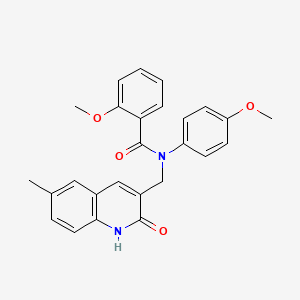

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)

